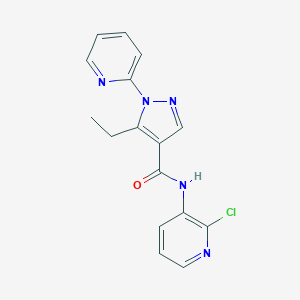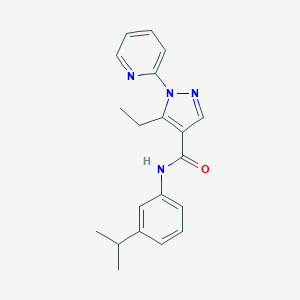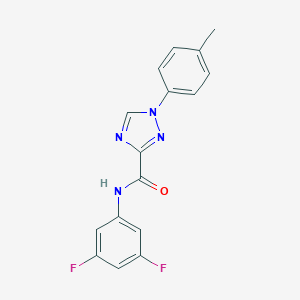
N-(3,5-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, commonly known as DFTZ, is a synthetic compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases.
Mécanisme D'action
The precise mechanism of action of DFTZ is not fully understood. However, it has been suggested that DFTZ exerts its anti-tumor effect by inhibiting the activity of various enzymes involved in DNA replication and cell cycle progression, including topoisomerase II and cyclin-dependent kinases. In addition, DFTZ has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory responses. Furthermore, DFTZ has been reported to inhibit the growth of bacteria by disrupting the cell wall synthesis and membrane integrity.
Biochemical and Physiological Effects
DFTZ has been shown to possess several biochemical and physiological effects. In cancer, DFTZ has been reported to induce cell cycle arrest and apoptosis by regulating the expression of various genes involved in these processes. Furthermore, DFTZ has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In addition, DFTZ has been reported to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, DFTZ has been shown to possess anti-diabetic activity by regulating glucose metabolism and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DFTZ is its broad-spectrum activity against various diseases, including cancer, inflammation, and infectious diseases. In addition, DFTZ has shown good bioavailability and pharmacokinetic properties in preclinical studies. However, one of the limitations of DFTZ is its poor solubility in water, which may limit its clinical application. Furthermore, the toxicity and safety profile of DFTZ have not been fully evaluated, which may pose a challenge in its clinical development.
Orientations Futures
There are several future directions for the research and development of DFTZ. One of the potential directions is to evaluate the efficacy and safety of DFTZ in clinical trials for various diseases, including cancer and inflammation. In addition, the optimization of the synthesis method and formulation of DFTZ may improve its solubility and bioavailability. Furthermore, the identification of the precise mechanism of action of DFTZ may facilitate the development of more potent and selective analogs. Moreover, the combination of DFTZ with other therapeutic agents may enhance its efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of DFTZ involves the reaction of 3,5-difluoroaniline and 4-methylphenylisocyanate in the presence of triethylamine and acetic acid. The product obtained is then treated with triazole and chloroacetyl chloride to yield DFTZ. The purity of the compound is confirmed by various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
DFTZ has shown promising results in various preclinical studies as a potential therapeutic agent. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. In cancer, DFTZ has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It exerts its anti-tumor effect by inducing cell cycle arrest and apoptosis. In addition, DFTZ has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, DFTZ has been shown to possess antibacterial activity against both gram-positive and gram-negative bacteria.
Propriétés
Formule moléculaire |
C16H12F2N4O |
|---|---|
Poids moléculaire |
314.29 g/mol |
Nom IUPAC |
N-(3,5-difluorophenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C16H12F2N4O/c1-10-2-4-14(5-3-10)22-9-19-15(21-22)16(23)20-13-7-11(17)6-12(18)8-13/h2-9H,1H3,(H,20,23) |
Clé InChI |
FUEMJLYJHMLQES-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC(=CC(=C3)F)F |
SMILES canonique |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC(=CC(=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(difluoromethoxy)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278811.png)
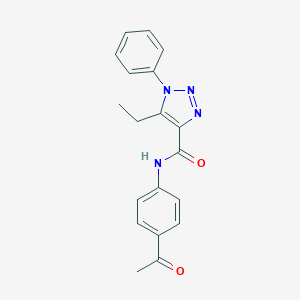
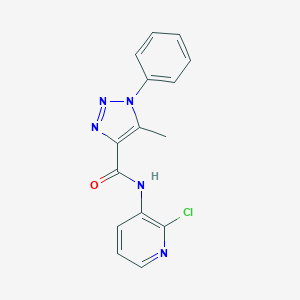
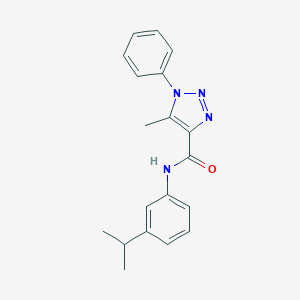
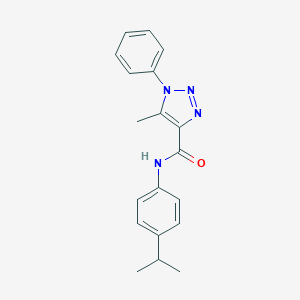
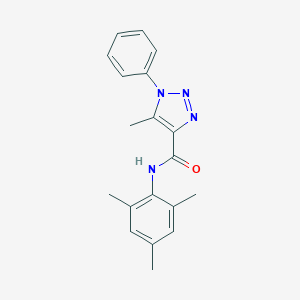
![5-methyl-1-phenyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278825.png)
![N-[3-(difluoromethoxy)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278826.png)
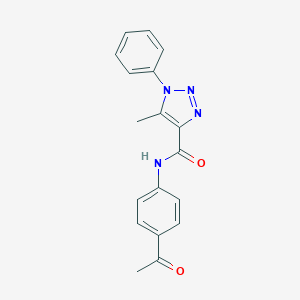
![5-ethyl-1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B278829.png)
![N-[4-(4-bromobenzoyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278830.png)
![5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278831.png)
